[(Diphenylmethyl)sulfanyl]methanimidamide hydrobromide
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Description
[(Diphenylmethyl)sulfanyl]methanimidamide hydrobromide (DMSMH) is an organosulfur compound that has been studied for its potential use in various scientific research applications. DMSMH has a unique structure, as it consists of a sulfanyl group attached to a methanimidamide group, and a hydrobromide group. This compound has been used in a variety of research experiments and applications due to its wide range of properties.
Scientific Research Applications
1. Thermal Degradation Analysis
A study by Dowling et al. (2017) investigates the thermal degradation of compounds including (Diphenylmethyl)sulfanyl]methanimidamide hydrobromide in the context of gas chromatography-mass spectrometry (GC-MS). They identify key degradation products and explore the formation mechanisms, providing insights for forensic and clinical analysis (Dowling et al., 2017).
2. Antimicrobial Activity
Wang et al. (2011) discuss the synthesis of diphenyl piperazine-based sulfanilamides and evaluate their antibacterial and antifungal activities. This study demonstrates that derivatives of (Diphenylmethyl)sulfanyl]methanimidamide hydrobromide exhibit significant inhibitory potency against various bacterial strains (Wang et al., 2011).
3. Organometallic Chemistry
In the field of organometallic chemistry, Blug et al. (2009) explore the reactions involving bis(diphenylphosphino sulfide)methanide anion derivatives, revealing insights into intramolecular C−H activation processes (Blug et al., 2009).
4. Chemiluminescence Research
Research by Watanabe et al. (2010) focuses on the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes. This work is significant in the study of chemiluminescence, a key area in analytical chemistry (Watanabe et al., 2010).
5. Enantioselective Synthesis in Drug Development
Taghizadeh et al. (2016) detail the enantioselective synthesis of modafinil, a drug utilizing (Diphenylmethyl)sulfanyl]methanimidamide hydrobromide derivatives, highlighting the role of chiral chemistry in pharmaceutical development (Taghizadeh et al., 2016).
6. Oxidation Studies
A study by Barbieri et al. (2016) examines the oxidation of aryl diphenylmethyl sulfides. The findings contribute to understanding the electron transfer-oxygen transfer mechanisms in chemical reactions (Barbieri et al., 2016).
7. Phytochemical Analysis for Medicinal Properties
The research by Ul-Haq et al. (2012) investigates the antioxidant and cytotoxic activities of various plant extracts, including compounds related to (Diphenylmethyl)sulfanyl]methanimidamide hydrobromide, in medicinal applications (Ul-Haq et al., 2012).
properties
IUPAC Name |
benzhydryl carbamimidothioate;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2S.BrH/c15-14(16)17-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10,13H,(H3,15,16);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OACCNOFVFDJYEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)SC(=N)N.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(Diphenylmethyl)sulfanyl]methanimidamide hydrobromide | |
CAS RN |
90280-15-2 |
Source
|
Record name | 90280-15-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12019 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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